molecular formula C21H21N3O3S B3554723 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide

4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B3554723
M. Wt: 395.5 g/mol
InChI Key: QVVWCEAPEHJMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound with a molecular formula of C21H20N2O3S This compound is known for its unique structural features, which include a benzamide core, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Group: The reaction between 4-methylbenzenesulfonyl chloride and methylamine forms the sulfonamide intermediate.

    Coupling with Benzamide: The sulfonamide intermediate is then coupled with 4-aminobenzamide under appropriate conditions to form the desired product.

    Introduction of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzamide and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.

Scientific Research Applications

4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide
  • **4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-morpholinylcarbonyl)phenyl]benzamide
  • **4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

Uniqueness

4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and pyridine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-16-6-12-20(13-7-16)28(26,27)24(2)19-10-8-17(9-11-19)21(25)23-15-18-5-3-4-14-22-18/h3-14H,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVWCEAPEHJMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 6
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.